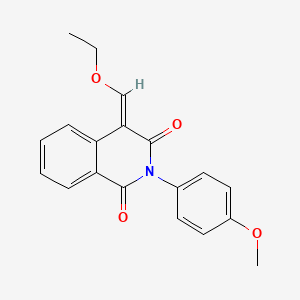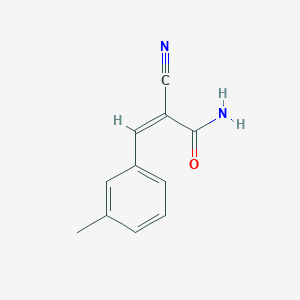
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione, also known as EMID, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione in its various research applications is not fully understood. However, studies have suggested that the compound works by interacting with various cellular targets, such as DNA, enzymes, and cell membranes, leading to cell death or other physiological effects.
Biochemical and Physiological Effects
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells, disrupt bacterial cell membranes, and selectively bind to metal ions. In vivo studies have shown that (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione can inhibit tumor growth in mice and reduce bacterial infection in zebrafish. However, the compound's effects on human subjects are not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has several advantages for lab experiments, including its ease of synthesis, stability, and selectivity for certain targets. However, the compound's limitations include its poor solubility in water, which can limit its use in biological studies, and its potential toxicity, which requires careful handling and testing.
Zukünftige Richtungen
There are several future directions for (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione research, including its use as a potential anticancer drug, antibacterial agent, and metal ion probe. Further studies are needed to determine the compound's efficacy and safety in human subjects and to explore its potential applications in other fields, such as materials science and environmental monitoring. Additionally, modifications to the compound's structure may lead to improved selectivity and potency for certain targets.
Synthesemethoden
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione can be synthesized using a simple one-pot reaction involving the reaction of 4-methoxybenzaldehyde, dimedone, and ethyl cyanoacetate in the presence of piperidine as a catalyst. The resulting product is a yellow crystalline solid with a melting point of 210-212°C. The purity of the compound can be confirmed using various spectroscopic techniques, such as UV-Vis, FT-IR, and NMR.
Wissenschaftliche Forschungsanwendungen
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has shown potential in various scientific research applications, including its use as an anticancer agent, an antibacterial agent, and a fluorescent probe for the detection of metal ions. In anticancer research, (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound works by inducing apoptosis, or programmed cell death, in cancer cells. In antibacterial research, (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has been shown to have activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound works by disrupting the bacterial cell membrane, leading to cell death. In metal ion detection research, (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has been found to selectively bind to certain metal ions, such as copper and iron, and emit fluorescence, making it a useful tool for detecting these ions in biological samples.
Eigenschaften
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-24-12-17-15-6-4-5-7-16(15)18(21)20(19(17)22)13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSGCTHHAXSUFW-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24841308 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)
![4-propyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459632.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)

![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)
![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)


![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)
![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)

![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)
